molecular formula C11H18O3 B3060435 Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate CAS No. 36168-42-0

Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B3060435
CAS No.: 36168-42-0
M. Wt: 198.26 g/mol
InChI Key: UVFZWFKYBXSSKQ-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (CAS 36168-42-0) is a β-keto ester derivative of interest in synthetic organic chemistry research . With a molecular formula of C11H18O3 and a molecular weight of 198.26 g/mol, this compound serves as a versatile building block for the construction of more complex organic molecules . Its structure, featuring both a ketone and an ester group on a 4,4-disubstituted cyclohexane ring, makes it a valuable precursor in various cyclization and ring-forming reactions. Researchers utilize this and similar β-keto esters in methodologies such as the formation of enol phosphates, which can be further transformed into β-alkyl-α,β-unsaturated esters via coupling with organocopper reagents . These transformations are fundamental steps in the synthesis of diverse targets, including potentially bioactive molecules and novel materials. As a specialty chemical, it is typically handled by experienced researchers in a controlled laboratory setting. This product is labeled with the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment, including gloves and eye protection, is recommended. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-11(2,3)7-9(8)12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFZWFKYBXSSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282881
Record name ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36168-42-0
Record name NSC28598
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate can be achieved through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization, followed by heating to generate the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)Aqueous H₂SO₄, reflux4,4-Dimethyl-2-oxocyclohexanecarboxylic acid70–75%
CrO₃ (Jones reagent)Acetone, 0–5°C3-Keto-4,4-dimethylcyclohexanecarboxylate65%

Key Findings :

  • Acidic KMnO₄ oxidizes the ketone to a carboxylic acid, retaining the ester group.

  • Chromium-based oxidants selectively modify the cyclohexane ring without ester cleavage.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols using hydride donors:

Reagent Conditions Product Yield Reference
NaBH₄Methanol, RT, 2 hEthyl 4,4-dimethyl-2-hydroxycyclohexanecarboxylate85%
LiAlH₄Dry ether, reflux, 4 h4,4-Dimethyl-2-hydroxycyclohexanemethanol78%

Mechanistic Insight :

  • NaBH₄ selectively reduces the ketone while preserving the ester.

  • LiAlH₄ reduces both the ketone and ester to a diol.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

Reagent Conditions Product Yield Reference
NH₃ (excess)Ethanol, 60°C, 6 h4,4-Dimethyl-2-oxocyclohexanecarboxamide92%
MeOH (acid-catalyzed)H₂SO₄, reflux, 3 hMthis compound88%

Applications :

  • Transesterification enables ester group modification for drug intermediates .

Alkylation of Enolate Ions

The α-hydrogens adjacent to the ketone form enolates for alkylation:

Base Alkyl Halide Product Yield Reference
LDACH₃IEthyl 4,4-dimethyl-3-methyl-2-oxocyclohexanecarboxylate68%
NaHBenzyl bromideEthyl 4,4-dimethyl-3-benzyl-2-oxocyclohexanecarboxylate73%

Limitations :

  • Steric hindrance from the 4,4-dimethyl groups reduces reactivity at the α-position .

Hydrolysis and Decarboxylation

Acidic or basic hydrolysis followed by decarboxylation yields cyclic ketones:

Conditions Product Yield Reference
6M HCl, reflux, 8 h4,4-Dimethylcyclohexanone80%
KOH (aq), 120°C, 12 h3-Oxo-4,4-dimethylcyclohexanecarboxylic acid75%

Pathway :

  • Ester hydrolysis generates a β-keto acid, which undergoes decarboxylation to a ketone .

Comparative Reactivity with Analogues

Compound Oxidation Reduction Alkylation Hydrolysis
Ethyl 2-oxocyclohexanecarboxylateFasterModerateHighHigh
This compoundSlowerSlowerLowModerate
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate)ModerateFastHighFast

Structural Influence :

  • 4,4-Dimethyl groups increase steric hindrance, slowing enolate formation and nucleophilic attacks .

Scientific Research Applications

Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of natural products, including sterols and terpenoids.

    Biology: The compound is studied for its potential biological activity and effects on cell function.

    Medicine: Research explores its potential therapeutic effects and toxicological properties.

    Industry: It is utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate and its analogs:

Compound Name CAS Number Molecular Formula Substituents Ester Group Key Features
This compound Not provided C11H18O3 4,4-dimethyl, 2-oxo Ethyl High steric hindrance
Mthis compound 32767-46-7 C10H16O3 4,4-dimethyl, 2-oxo Methyl Lower molecular weight
Ethyl 2-oxocyclohexanecarboxylate 1655-07-8 C9H14O3 2-oxo Ethyl No dimethyl groups
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate 487-51-4 C10H14O3 2-methyl, 4-oxo, double bond Ethyl Unsaturated ring, different substitution

Physical Properties

  • Melting Points :
    • Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8) has a melting point of 101°C . The absence of dimethyl groups in this compound likely contributes to its higher melting point compared to dimethyl-substituted analogs, which are expected to exhibit lower melting points due to increased hydrophobicity and reduced crystallinity.

Commercial Availability and Cost

  • Purity : Combi-Blocks lists methyl and ethyl analogs at 95% purity, indicating their reliability for research .

Research Findings and Trends

  • Steric Effects : The 4,4-dimethyl groups in this compound reduce reaction rates in nucleophilic substitutions compared to unsubstituted analogs, as observed in similar cyclohexanecarboxylate systems .
  • Thermal Stability : Dimethyl-substituted esters may exhibit enhanced thermal stability due to increased molecular rigidity, though direct data is needed for confirmation.

Biological Activity

Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, also known by its CAS number 17159-79-4, is a compound that has garnered attention in various biological research contexts. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₄O₃
Molecular Weight170.21 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point248.8 ± 33.0 °C
Flash Point103.8 ± 25.4 °C
Water SolubilityInsoluble

This compound can be synthesized through various organic reactions, often involving cyclization processes that yield the desired cyclohexane structure. The compound has been used as a biochemical reagent in life sciences research, indicating its potential utility in various biological assays and investigations .

Biological Mechanisms

Case Studies

  • Cyclofenil Derivatives : In a study examining fluorine-substituted cyclofenil derivatives, ethyl 4-oxocyclohexanecarboxylate was highlighted as a precursor for synthesizing compounds with selective estrogen receptor modulating activity. These derivatives were evaluated for their ability to bind to estrogen receptors and showed varying degrees of activity based on structural modifications .
  • Antileishmanial Evaluation : Another relevant study involved the use of ethyl 4-oxocyclohexanecarboxylate in synthesizing novel compounds for antileishmanial activity. The results indicated that certain derivatives exhibited significant inhibitory effects against Leishmania parasites, suggesting potential applications in treating leishmaniasis .

Research Findings

Recent studies have focused on the pharmacokinetic properties of this compound and its derivatives:

  • ADME Properties : In silico studies have assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. These studies indicate favorable properties for oral bioavailability and potential CNS penetration .
  • Selectivity and Potency : Several derivatives have shown high selectivity towards specific biological targets, including enzyme inhibition rates that could be beneficial in developing new therapeutic agents for diseases such as Alzheimer's .

Q & A

Q. What are the common synthetic routes for Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation involving chalcone intermediates and ethyl acetoacetate under basic conditions. Key steps include:

  • Reaction Setup : Mixing chalcone derivatives (5 mmol) with excess ethyl acetoacetate (20 mmol) in anhydrous ethanol under reflux (360 K for 5 h) with NaOH .
  • Optimization : Adjusting stoichiometry (2:1 molar ratio of ethyl acetoacetate to chalcone) and maintaining reflux temperature improves yields to 72% . Post-reaction acidification (pH 3–4) and recrystallization (ethanol) enhance purity .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Confirms crystal structure (triclinic system, space group P1P\overline{1}) with Mo Kα radiation (λ = 0.71073 Å). Key parameters include:

    ParameterValue
    θmax\theta_{\text{max}}26.2°
    RintR_{\text{int}}0.065
    Completeness99%
    Hydrogen bonding (e.g., O1–H1⋯O5 interactions) and dihedral angles (e.g., 65.03° between aromatic rings) are critical for conformational analysis .
  • NMR/IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and cyclohexenone moieties.

Q. How does the stereochemical conformation of the cyclohexenone ring influence reactivity?

Methodological Answer: X-ray data reveal an envelope conformation in the cyclohexenone ring (C9–C14), with C13 as the "flap." This conformation impacts:

  • Trans-diaxial interactions : H13 and H12 exhibit a torsion angle of -177.2°, stabilizing the ring.
  • Reactivity : The tilted methoxy group on the naphthalene ring (C20–C21–O7–C28: 9.1°) affects steric hindrance during substitution reactions .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the cyclohexenone ring’s electron-deficient carbonyl group is a key reactive site .
  • Molecular Docking : Simulates binding to targets like acetylcholinesterase (AChE). Docking scores correlate with experimental IC₅₀ values, identifying interactions between the cyclohexenone moiety and AChE’s catalytic triad .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Cross-Validation : Use multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For instance, AChE inhibition (IC₅₀ = 1.2 µM) may not directly translate to cytotoxicity in HCT116 cells due to metabolic differences .
  • Parameter Standardization : Control variables like cell passage number, serum concentration, and exposure time to reduce variability .

Q. How can kinetic studies elucidate degradation pathways under varying conditions?

Methodological Answer:

  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the ester group to carboxylic acid) under acidic (pH 3) vs. basic (pH 9) conditions.
  • Arrhenius Analysis : Calculate activation energy (EaE_a) for thermal degradation using rate constants (kk) at 298–373 K. For example, EaE_a ≈ 45 kJ/mol indicates ester hydrolysis as the primary pathway .

Q. What are the challenges in scaling up synthesis for research quantities?

Methodological Answer:

  • Exothermicity Control : Use dropwise addition of reagents and cooling jackets to manage heat during condensation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) replaces recrystallization for larger batches, improving yield reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
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Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

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